2-(4-((((1H-Indol-3-YL)methyl)amino)methyl)piperidin-1-YL)-N-hydroxypyrimidine-5-carboxamide

Description

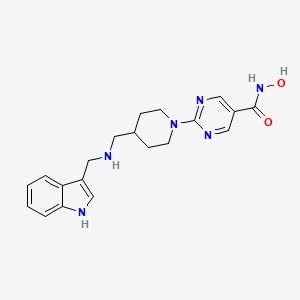

This compound features a pyrimidine-5-carboxamide core modified with an N-hydroxy group and a piperidine ring at position 2. The piperidine is further substituted with a ((1H-indol-3-yl)methyl)aminomethyl group, creating a hybrid structure that combines aromatic, heterocyclic, and hydroxamic acid motifs. The indole-piperidine-pyrimidine scaffold may enhance target binding through hydrophobic and hydrogen-bonding interactions.

Properties

Molecular Formula |

C20H24N6O2 |

|---|---|

Molecular Weight |

380.4 g/mol |

IUPAC Name |

N-hydroxy-2-[4-[(1H-indol-3-ylmethylamino)methyl]piperidin-1-yl]pyrimidine-5-carboxamide |

InChI |

InChI=1S/C20H24N6O2/c27-19(25-28)16-12-23-20(24-13-16)26-7-5-14(6-8-26)9-21-10-15-11-22-18-4-2-1-3-17(15)18/h1-4,11-14,21-22,28H,5-10H2,(H,25,27) |

InChI Key |

FBMRYZFGPAALRA-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1CNCC2=CNC3=CC=CC=C32)C4=NC=C(C=N4)C(=O)NO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((((1H-Indol-3-YL)methyl)amino)methyl)piperidin-1-YL)-N-hydroxypyrimidine-5-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole derivative is then reacted with a piperidine derivative under specific conditions to form the intermediate compound. This intermediate is further reacted with a pyrimidine carboxamide derivative to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets the required specifications for further applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-((((1H-Indol-3-YL)methyl)amino)methyl)piperidin-1-YL)-N-hydroxypyrimidine-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives. Substitution reactions can result in a variety of substituted products depending on the nature of the substituents introduced.

Scientific Research Applications

2-(4-((((1H-Indol-3-YL)methyl)amino)methyl)piperidin-1-YL)-N-hydroxypyrimidine-5-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

Medicine: Explored for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-((((1H-Indol-3-YL)methyl)amino)methyl)piperidin-1-YL)-N-hydroxypyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Modifications: Piperidine/Piperazine and Carboxamide Variations

2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide Derivatives ()

- Key Differences: Replaces the piperidine-indole group with a phenylpiperazine. The carboxamide is N-methyl/N-(3-(4-nitrophenoxy)propyl) instead of N-hydroxy.

- Implications: Piperazine’s higher basicity may alter solubility and pharmacokinetics compared to piperidine. Physical Data: Molecular weight 758.29 g/mol (vs. ~356.39 g/mol for the main compound), IR peaks at 1621 cm⁻¹ (C=O) and 1592 cm⁻¹ (C=O) .

2-(4-(Hydroxymethyl)piperidin-1-yl)pyrimidine-5-carboxamide ()

- Key Differences: Substitutes the indole-aminomethyl group with a hydroxymethyl on piperidine. The carboxamide lacks the N-hydroxy modification.

- Implications: Hydroxymethyl may improve solubility but reduce lipophilicity. Physical Data: Molecular formula C₁₂H₁₇N₅O₂ (MW 275.30 g/mol), smaller than the main compound .

Indole Modifications

4-{[5-Chloro-4-(1H-indol-3-yl)-2-pyrimidinyl]amino}-N-ethylpiperidine-1-carboxamide ()

- Key Differences: Indole is directly attached to pyrimidine (position 4) rather than via a piperidine-linked aminomethyl chain.

- Implications: Direct indole-pyrimidine linkage may restrict conformational flexibility.

N-Hydroxy-2-(4-((((1-methyl-1H-indol-3-yl)methyl)amino)methyl)piperidin-1-yl)pyrimidine-5-carboxamide ()

Carboxamide and Hydroxamic Acid Derivatives

N-(3-(2-((4-(4-(dimethylamino)piperidin-1-yl)-2-methoxyphenyl)amino)-5-oxoimidazo[1,2-a]pyrimidin-10(5H)-yl)phenyl)acrylamide (3g, )

- Key Differences: Replaces hydroxamic acid with acrylamide and incorporates a dimethylaminopiperidine group.

- Implications: Acrylamide may confer irreversible binding to cysteine residues (e.g., in kinase targets).

Structural and Physicochemical Comparison Table

Biological Activity

The compound 2-(4-((((1H-Indol-3-YL)methyl)amino)methyl)piperidin-1-YL)-N-hydroxypyrimidine-5-carboxamide , with the CAS number 875320-60-8 , is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 380.4 g/mol

- Structure : The compound features a hydroxypyrimidine moiety and an indole-derived side chain, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its structural components, which allow it to interact with various biological targets. The indole structure is known for its role in modulating serotonin receptors, while the piperidine ring contributes to its ability to penetrate cellular membranes.

Potential Mechanisms:

- Serotonin Receptor Modulation : Indole derivatives often exhibit affinity for serotonin receptors, influencing mood and anxiety pathways.

- Inhibition of Enzymatic Activity : The hydroxypyrimidine component may inhibit specific enzymes involved in cellular signaling pathways.

- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, potentially mitigating oxidative stress in cells.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of the compound:

| Study Reference | Biological Activity | Assay Type | IC Value |

|---|---|---|---|

| Antiproliferative | MCF-7 Cells | 12 µM | |

| Antioxidant | DPPH Assay | 25 µg/mL | |

| Serotonin Receptor Agonist | Binding Assay | Kd = 200 nM |

Case Studies

Several case studies have highlighted the compound's potential therapeutic applications:

- Anticancer Activity : In a study involving MCF-7 breast cancer cells, the compound exhibited significant antiproliferative effects, with an IC value of 12 µM. This suggests potential for development as an anticancer agent .

- Neuropharmacological Effects : Research indicates that the compound may act as a serotonin receptor agonist, which could be beneficial in treating mood disorders. Binding assays revealed a dissociation constant (Kd) of 200 nM, indicating moderate affinity .

- Antioxidant Properties : The compound demonstrated antioxidant activity in vitro using the DPPH assay, with an effective concentration of 25 µg/mL, suggesting it may help reduce oxidative stress-related damage in cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.